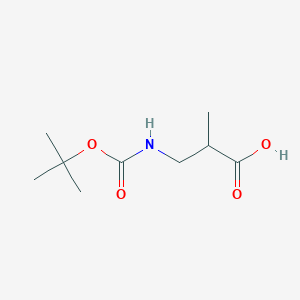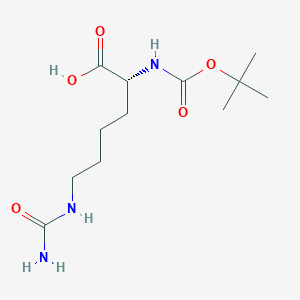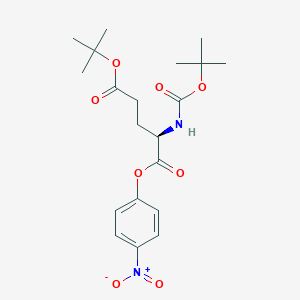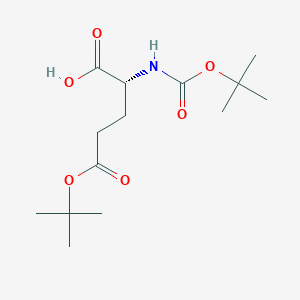
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate
Übersicht
Beschreibung
Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate, often abbreviated as Boc-DCHA , is a chiral compound used in synthetic organic chemistry. It belongs to the class of tertiary butyl esters and finds significant applications in various chemical processes .
Synthesis Analysis
The direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds has been achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor approach enables the synthesis of Boc-DCHA with improved yields and reduced environmental impact .
Molecular Structure Analysis
The molecular structure of Boc-DCHA consists of a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) -protected amino acid . The Boc group serves as a protective unit for the amino functionality, allowing for controlled reactions and subsequent deprotection .
Chemical Reactions Analysis
Boc-DCHA can participate in various chemical reactions, including amide bond formation , esterification , and peptide synthesis . Its Boc-protected amino acid segment allows for selective functionalization at the amino group while preserving chirality and stability .
Wissenschaftliche Forschungsanwendungen
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate has a wide range of scientific research applications. It is used in the study of enzyme kinetics, lipid metabolism, and metabolic pathways. It is also used in the study of drug metabolism, drug design, and drug delivery. This compound is also used in the study of receptor-ligand interactions, signal transduction, and gene expression.
Wirkmechanismus
The mechanism of action of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate is not fully understood. However, it is believed that this compound binds to certain receptors in the body and modulates their activity. This binding of this compound to these receptors can lead to changes in the activity of various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes, and to affect the metabolism of lipids and other compounds. It has also been shown to affect the expression of certain genes, and to alter the activity of certain receptors. Furthermore, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate in lab experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time. Furthermore, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are also some limitations to using this compound in lab experiments. It is relatively expensive, and its effects can vary depending on the concentration of the compound and the specific biological system being studied.
Zukünftige Richtungen
There are a number of potential future directions for Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate research. These include further research into the mechanism of action of this compound, the development of new synthesis methods for this compound, the study of its effects on various biochemical and physiological processes, and the development of new applications for this compound. Additionally, further research could be done into the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Finally, further research could be done into the potential toxic effects of this compound, and the development of methods to reduce or eliminate these effects.
Synthesemethoden
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate can be synthesized by reacting dicyclohexylamine with tert-butoxycarbonyl chloride. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at a temperature of around 0°C. The reaction produces a mixture of the desired product, this compound, and some byproducts. The byproducts can then be removed by column chromatography, leaving the desired product, this compound, as the main component of the reaction mixture.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMYZXDFVUSCV-FCXZQVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373148 | |
| Record name | BOC-D-ABU-OH DCHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27494-47-9 | |
| Record name | BOC-D-ABU-OH DCHA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















